Flavoxate

Description

Propriétés

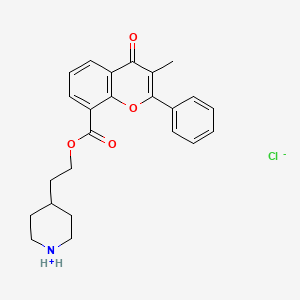

IUPAC Name |

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIUTQOUKAMGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023053 | |

| Record name | Flavoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flavoxate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.54e-02 g/L | |

| Record name | Flavoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavoxate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15301-69-6 | |

| Record name | Flavoxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavoxate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavoxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E74Y80MEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flavoxate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232-234 | |

| Record name | Flavoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Flavoxate as a Phosphodiesterase Inhibitor in Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate, a synthetic flavone derivative, is a multifaceted drug employed in the management of urinary tract disorders characterized by smooth muscle spasms. While its clinical efficacy is attributed to a combination of mechanisms, including calcium channel antagonism and local anesthetic properties, its role as a competitive phosphodiesterase (PDE) inhibitor is a key contributor to its smooth muscle relaxant effects.[1][2] This technical guide provides an in-depth exploration of this compound's activity as a PDE inhibitor in smooth muscle, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the pertinent signaling pathways. The primary metabolite of this compound, 3-methylflavone-8-carboxylic acid (MFCA), also exhibits competitive PDE inhibitory action and is considered to contribute to the overall therapeutic effect.[2][3]

Introduction: The Role of Phosphodiesterases in Smooth Muscle Tone

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In smooth muscle cells, the intracellular concentrations of these cyclic nucleotides are critical determinants of contractility. Elevated levels of cAMP and cGMP activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively, which in turn phosphorylate a series of target proteins that collectively lead to muscle relaxation. By inhibiting the degradation of cAMP and cGMP, PDE inhibitors effectively increase the intracellular concentrations of these second messengers, thereby promoting smooth muscle relaxation.

This compound has been identified as a competitive inhibitor of cyclic AMP phosphodiesterase in urinary tract tissues.[1][2] This inhibitory action is a cornerstone of its spasmolytic activity on the detrusor muscle of the bladder.

Quantitative Analysis of this compound's PDE Inhibitory Activity

Precise quantitative data on the inhibitory potency of this compound and its primary metabolite, 3-methylflavone-8-carboxylic acid (MFCA), against specific phosphodiesterase isozymes (e.g., IC50 or Ki values) are not extensively detailed in publicly available literature. However, several studies have established their relative potency in comparison to other well-known PDE inhibitors like theophylline and aminophylline.

| Compound | Target Tissue | Relative Potency | Reference |

| This compound | Guinea-pig ureter | ~3 times more potent than aminophylline | [2] |

| This compound | Guinea-pig urinary bladder | ~5 times more potent than aminophylline | [2] |

| This compound | Not specified | 21 times more potent than theophylline | [2] |

| 3-methylflavone-8-carboxylic acid (MFCA) | Not specified | 5 times more potent than theophylline | [2] |

Note: The absence of specific IC50 or Ki values for individual PDE isozymes is a limitation in the current body of research. Further studies are required to fully characterize the inhibitory profile of this compound and MFCA across the PDE superfamily.

Signaling Pathway of this compound-Mediated Smooth Muscle Relaxation

This compound's primary mechanism as a PDE inhibitor in smooth muscle involves the potentiation of the cAMP signaling cascade. By inhibiting the enzymatic degradation of cAMP, this compound leads to its accumulation within the smooth muscle cell, triggering a series of downstream events that culminate in relaxation.

Caption: this compound's inhibition of PDE leads to increased cAMP, PKA activation, and subsequent smooth muscle relaxation.

Experimental Protocols

Representative Protocol: Competitive Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on cyclic AMP phosphodiesterase activity in smooth muscle tissue homogenates.

Materials:

-

Smooth muscle tissue (e.g., guinea-pig urinary bladder)

-

Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

[³H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP

-

This compound solutions of varying concentrations

-

Reference PDE inhibitor (e.g., theophylline or aminophylline)

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Tissue Homogenization:

-

Excise smooth muscle tissue and immediately place it in ice-cold homogenization buffer.

-

Homogenize the tissue using a suitable homogenizer (e.g., Potter-Elvehjem).

-

Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant, containing the enzyme fraction, is used for the assay.

-

-

Assay Reaction:

-

Set up reaction tubes containing the tissue homogenate, homogenization buffer, and varying concentrations of this compound or the reference inhibitor.

-

Initiate the reaction by adding a known concentration of [³H]-cAMP.

-

Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

-

-

Termination and Conversion:

-

Terminate the reaction by boiling the tubes for a short period (e.g., 2-3 minutes) to denature the PDE.

-

Cool the tubes on ice.

-

Add snake venom to the reaction mixture and incubate to convert the [³H]-5'-AMP product to [³H]-adenosine.

-

-

Separation and Quantification:

-

Apply the reaction mixture to an anion-exchange resin column.

-

The unreacted [³H]-cAMP binds to the resin, while the [³H]-adenosine product is eluted.

-

Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-adenosine formed, which is proportional to the PDE activity.

-

Plot the PDE activity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The nature of the inhibition (competitive, non-competitive, etc.) can be determined using Lineweaver-Burk or other kinetic plots.

-

Caption: Workflow for a representative competitive phosphodiesterase inhibition assay.

Conclusion

This compound's role as a phosphodiesterase inhibitor is a significant component of its mechanism of action in relaxing smooth muscle, particularly in the urinary tract. While the existing literature establishes its competitive inhibitory nature and relative potency, a more detailed characterization, including specific IC50 values against various PDE isozymes, would provide a more complete understanding of its pharmacological profile. The methodologies and signaling pathways described in this guide offer a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential optimization of this compound and similar compounds as targeted therapies for smooth muscle disorders.

References

- 1. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of the main metabolite of this compound 3-methylflavone-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Flavoxate Analogs: A Technical Guide for Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate, a synthetic flavone derivative, has long been utilized for its smooth muscle relaxant properties, primarily in the treatment of overactive bladder. Its multifactorial mechanism of action, involving phosphodiesterase (PDE) inhibition, calcium channel antagonism, and local anesthetic effects, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of novel this compound analogs, detailing experimental protocols and presenting a comparative analysis of their biological activities. Furthermore, this document explores the potential therapeutic applications of these analogs beyond urology, including in oncology and neuroprotection, supported by an examination of the relevant signaling pathways.

Introduction

This compound, chemically known as 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate, is a well-established smooth muscle relaxant.[1] Its therapeutic efficacy stems from a combination of mechanisms, including the inhibition of phosphodiesterases, modulation of calcium channels, and local anesthetic properties.[2][3] The core structure of this compound, a flavone-8-carboxylic acid ester, offers a versatile platform for medicinal chemists to design and synthesize novel analogs with potentially enhanced potency, selectivity, and novel therapeutic applications. This guide focuses on the synthetic strategies for creating such analogs and provides an overview of their potential in various fields of therapeutic research.

Rationale for the Synthesis of Novel this compound Analogs

The development of novel this compound analogs is driven by several key objectives:

-

Enhanced Potency and Selectivity: Modifications to the ester side chain or the flavone core can lead to analogs with improved affinity for specific molecular targets, such as PDE isoforms or calcium channel subtypes.

-

Improved Pharmacokinetic Profile: Altering the lipophilicity and metabolic stability of the molecule can lead to analogs with better absorption, distribution, metabolism, and excretion (ADME) properties.

-

Novel Therapeutic Applications: The inherent anti-inflammatory, anticancer, and neuroprotective properties of the flavone scaffold suggest that novel analogs could be developed for a range of diseases beyond overactive bladder.[4][5]

Synthesis of this compound Analogs

The synthesis of this compound and its analogs primarily involves two key stages: the synthesis of the core intermediate, 3-methylflavone-8-carboxylic acid, and its subsequent esterification with a desired amino alcohol.

Synthesis of 3-Methylflavone-8-carboxylic Acid

A common synthetic route to 3-methylflavone-8-carboxylic acid is outlined below.

Experimental Protocol: Synthesis of 3-Methylflavone-8-carboxylate Methyl Ester

-

Reaction: A mixture of methyl 6-chloro-3-methylflavone-8-carboxylate (4.57 mmol), sodium acetate (14.2 mmol), and 5% palladium-on-carbon (0.075 g) in isopropanol (150 ml) is prepared in a pressure reactor.

-

Hydrogenation: The reactor is purged with hydrogen gas, and the reaction is conducted at 70°C under a pressure of 5.0 kg/cm ²G for 6 hours.

-

Work-up: After the reaction, the catalyst is removed by hot filtration. The solvent is evaporated from the filtrate to yield methyl 3-methylflavone-8-carboxylate.

-

Purification: The crude product can be recrystallized from alcohol to obtain the pure compound.[6]

The resulting methyl ester is then hydrolyzed to the carboxylic acid.

Esterification of 3-Methylflavone-8-carboxylic Acid

The final step in the synthesis of this compound analogs is the esterification of 3-methylflavone-8-carboxylic acid with the desired amino alcohol. A general and efficient method is the acid-catalyzed Fischer esterification.

Experimental Protocol: General Fischer Esterification

-

Reaction Setup: To a round-bottom flask, add 3-methylflavone-8-carboxylic acid (1 equivalent) and the desired amino alcohol (1.2-1.5 equivalents).

-

Solvent and Catalyst: Suspend the reactants in a suitable solvent (e.g., toluene or benzene). Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude ester is then purified by column chromatography or recrystallization to yield the final this compound analog.[7][8]

A variety of amino alcohols can be used in this step to generate a library of novel analogs.

Characterization and Biological Activity of Novel Analogs

Several novel esters of 3-methylflavone-8-carboxylic acid have been synthesized and characterized. While extensive quantitative data for many of these analogs is not publicly available, some key findings are summarized below.

| Compound/Analog | Molecular Target/Assay | Activity/Potency | Reference |

| This compound | K+-induced contraction in human urinary bladder | IC50 = 2 μM | [3] |

| L-type Ca2+ channels in human detrusor myocytes | Ki = 10 μM | [3][9] | |

| 3-Methylflavone-8-carboxylic acid (MFCA) | Phosphodiesterase (PDE) inhibition | Remarkable inhibitory activity | [2] |

| Terthis compound (REC 15/2053) | Potassium-induced contractions of human detrusor | Greater activity than this compound in detrusor | [10] |

| Flavone Analog 10 | Anti-proliferation in breast cancer cells | IC50 = 5 μM | [11][12] |

| Flavone Analog 24 | Anti-proliferation in breast cancer cells | IC50 = 5 μM | [11][12] |

| Flavone Analog 39 | Anti-proliferation in breast cancer cells | IC50 = 1 μM | [12] |

| Halogenated Flavone (F3) | Cytotoxicity against HeLa cells | IC50 = 0.71 μM | [13] |

| Methylated Flavone (F2) | Cytotoxicity against HeLa cells | IC50 = 1.23 μM | [13] |

Therapeutic Potential Beyond Overactive Bladder

The flavone scaffold is associated with a wide range of biological activities, suggesting that novel this compound analogs could have therapeutic applications in various diseases.

Oncology

Several studies have highlighted the anticancer potential of flavone derivatives.[4] Novel synthetic flavones have demonstrated significant anti-proliferative activity against breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[11][12] The mechanisms of action are thought to be multifactorial, involving the induction of apoptosis and cell cycle arrest.[14]

Neuroprotection

Flavonoids have been investigated for their neuroprotective effects in models of neurodegenerative diseases.[5][15] Their antioxidant and anti-inflammatory properties are believed to contribute to their ability to protect neurons from oxidative stress and inflammation-induced damage. The ability of some flavonoids to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting central nervous system disorders.[16]

Anti-inflammatory Applications

The anti-inflammatory activity of flavones is well-documented.[17][18] They can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.[17] This suggests that novel this compound analogs could be developed as anti-inflammatory agents for a variety of conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound Action

This compound's smooth muscle relaxant effects are mediated through at least two key signaling pathways:

-

Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[19][20] This leads to the activation of protein kinases that phosphorylate downstream targets, ultimately resulting in smooth muscle relaxation.[21]

Figure 1: PDE Inhibition Pathway for Smooth Muscle Relaxation.

-

Calcium Channel Blockade: this compound directly blocks L-type calcium channels, reducing the influx of extracellular calcium into smooth muscle cells.[3][9] This decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation.[22][23]

Figure 2: Calcium Channel Blockade Pathway.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel this compound analogs is depicted below.

Figure 3: General Experimental Workflow.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents with a broad range of potential applications. By leveraging established synthetic methodologies and exploring diverse chemical space through the introduction of novel side chains, researchers can generate libraries of analogs for biological screening. The insights gained from structure-activity relationship studies will be instrumental in guiding the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new treatments for a variety of diseases.

References

- 1. This compound, a drug with smooth muscle relaxing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activities of the main metabolite of this compound 3-methylflavone-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. EP0072620B1 - 3-methylflavone-8-carboxylic acid esters - Google Patents [patents.google.com]

- 8. uakron.edu [uakron.edu]

- 9. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antispasmodic effects of this compound, MFCA, and REC 15/2053 on smooth muscle of human prostate and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Effects of Acute and Chronic Selective Phosphodiesterase 1 Inhibition on Smooth Muscle Cell-Associated Aging Features - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Inhibition of phosphodiesterases relaxes detrusor smooth muscle via activation of the large-conductance voltage- and Ca2+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. journals.physiology.org [journals.physiology.org]

The Structure-Activity Relationship of Flavoxate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate, a synthetic flavone derivative, has been a cornerstone in the management of overactive bladder (OAB) and other urological conditions characterized by smooth muscle spasms. Its therapeutic efficacy is attributed to a multi-faceted mechanism of action, encompassing direct smooth muscle relaxation, calcium channel antagonism, and weak anticholinergic effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives. We will explore the synthesis of these compounds, their biological evaluation through various in vitro and in vivo models, and the signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapies for urological disorders.

Introduction

This compound, chemically known as 2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate, is a well-established therapeutic agent for symptoms associated with OAB, such as urinary frequency, urgency, and incontinence.[1][2] Unlike traditional anticholinergic drugs, this compound exhibits a unique pharmacological profile, which contributes to its clinical efficacy and tolerability.[3][4] Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the rational design of new, more potent, and selective agents with improved therapeutic indices.

This guide will systematically review the available data on the SAR of this compound derivatives, with a focus on their effects on urinary bladder smooth muscle. We will present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of relevant biological pathways and experimental workflows.

Mechanism of Action

The therapeutic effects of this compound and its derivatives are primarily mediated through three interconnected mechanisms:

-

Direct Myotropic Relaxation: this compound exerts a direct relaxant effect on the detrusor smooth muscle of the bladder. This action is independent of cholinergic receptor blockade and is a key differentiator from purely anticholinergic agents.

-

Calcium Channel Antagonism: this compound has been shown to inhibit calcium influx into smooth muscle cells, a critical step for muscle contraction. This calcium-blocking activity contributes significantly to its spasmolytic effect.

-

Muscarinic Receptor Antagonism: While considered weak compared to classic anticholinergics like atropine, this compound does exhibit some antagonistic activity at muscarinic receptors, which play a role in mediating bladder contractions.[1][2]

The interplay of these mechanisms allows for the effective reduction of bladder muscle tone and spasms with a potentially lower incidence of systemic anticholinergic side effects.

Signaling Pathway for Bladder Smooth Muscle Contraction and this compound Action

The following diagram illustrates the key signaling pathways involved in bladder smooth muscle contraction and the points of intervention for this compound.

Caption: Signaling pathway of bladder contraction and this compound's points of action.

Synthesis of this compound Derivatives

The core scaffold of this compound is 3-methylflavone-8-carboxylic acid. Derivatives are typically synthesized by esterification of this carboxylic acid with various amino alcohols. The general synthetic scheme is outlined below.

General Synthesis Workflow

Caption: General synthetic workflow for this compound derivatives.

The key starting material, 3-methylflavone-8-carboxylic acid, can be prepared through several synthetic routes, with the Kostanecki-Robinson reaction being a common method. The acid is then converted to its more reactive acid chloride, which is subsequently reacted with a desired amino alcohol to yield the final ester derivative.

Structure-Activity Relationship (SAR)

Quantitative Data

The following tables summarize the available quantitative data for this compound and some of its derivatives.

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| This compound | Muscarinic Receptors | [³H]QNB Binding | 12.2 | [1] |

| REC 15/2053 | Muscarinic Receptors | [³H]QNB Binding | 18 | [1] |

| This compound | L-type Ca²⁺ Channels | [³H]Nitrendipine Binding | >100 (inactive) | [1] |

| REC 15/2053 | L-type Ca²⁺ Channels | [³H]Nitrendipine Binding | 14 | [1] |

| Table 1: In Vitro Receptor Binding Affinities of this compound and a Derivative. |

| Compound | Tissue | Agonist | Activity | Reference |

| This compound | Human Detrusor Muscle | K⁺ | Antispasmodic | [3] |

| MFCA (Metabolite) | Human Detrusor Muscle | K⁺ | Antispasmodic | [3] |

| REC 15/2053 | Human Detrusor Muscle | K⁺ | Antispasmodic | [3] |

| Table 2: Qualitative Spasmolytic Activity of this compound and Derivatives. |

Inferences from Available Data

-

Ester Side Chain: The nature of the amino alcohol esterified to the 3-methylflavone-8-carboxylic acid core is crucial for activity. The piperidinoethyl ester of this compound provides a good balance of activity and tolerability.

-

Flavone Nucleus: Modifications to the flavone core can influence the mechanism of action. For instance, the derivative REC 15/2053 shows a more pronounced calcium channel blocking activity compared to this compound.[1]

-

Metabolism: The primary metabolite of this compound, 3-methylflavone-8-carboxylic acid (MFCA), is itself pharmacologically active, contributing to the overall therapeutic effect.[3]

A comprehensive SAR study with a wider range of derivatives is needed to fully elucidate the structural requirements for optimal activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for muscarinic acetylcholine receptors.

Materials:

-

Radioligand: [³H]-Quinuclidinyl benzilate ([³H]QNB)

-

Receptor Source: Rat brain homogenates or cell lines expressing specific muscarinic receptor subtypes.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Test compounds and reference standards (e.g., atropine)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare receptor membranes from the chosen source.

-

In a multi-well plate, add a fixed concentration of [³H]QNB, the receptor preparation, and varying concentrations of the test compound or reference standard.

-

For non-specific binding determination, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vitro Bladder Smooth Muscle Contraction Assay (Organ Bath)

Objective: To assess the functional spasmolytic activity of test compounds on isolated bladder smooth muscle strips.

Materials:

-

Animal model: e.g., Guinea pig or rat

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

Organ bath system with isometric force transducers

-

Contractile agonists: e.g., Carbachol, Potassium Chloride (KCl)

-

Test compounds and vehicle control

Procedure:

-

Humanely euthanize the animal and excise the urinary bladder.

-

Place the bladder in cold, oxygenated Krebs-Henseleit solution.

-

Dissect longitudinal strips of the detrusor muscle.

-

Mount the muscle strips in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.

-

Induce a stable contraction with a contractile agonist (e.g., carbachol or KCl).

-

Once a stable plateau is reached, add the test compound cumulatively in increasing concentrations.

-

Record the relaxation of the muscle strip as a percentage of the initial agonist-induced contraction.

-

Calculate the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal relaxation).

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds for the treatment of OAB and related disorders. Their multifaceted mechanism of action offers a distinct advantage over purely anticholinergic agents. While the currently available SAR data provides some initial insights, a more systematic and comprehensive investigation is warranted. Future research should focus on the synthesis and evaluation of a broader range of derivatives with modifications at both the ester side chain and the flavone nucleus. Such studies, employing the detailed experimental protocols outlined in this guide, will be instrumental in identifying new drug candidates with enhanced potency, selectivity, and a more favorable side-effect profile, ultimately leading to improved therapies for patients suffering from urological smooth muscle disorders.

References

- 1. EP0072620B1 - 3-methylflavone-8-carboxylic acid esters - Google Patents [patents.google.com]

- 2. Pharmacological activities of the main metabolite of this compound 3-methylflavone-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. recordati.com [recordati.com]

- 4. 3-Methylflavone-8-carboxylic acid | 3468-01-7 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Pharmacological Profile of Flavoxate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxate is a synthetic flavone derivative utilized in the symptomatic treatment of overactive bladder and other urinary tract disorders. Its therapeutic effects are attributed to a multimodal mechanism of action, primarily involving smooth muscle relaxation in the urinary tract. This is achieved through a combination of anticholinergic, calcium antagonistic, and phosphodiesterase inhibitory activities. Upon administration, this compound is rapidly metabolized to its principal active metabolite, 3-methylflavone-8-carboxylic acid (MFCA), which itself exhibits pharmacological activity, notably phosphodiesterase inhibition. This technical guide provides a comprehensive overview of the pharmacological profiles of both this compound and MFCA, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound hydrochloride, a tertiary amine flavone derivative, has been in clinical use for decades for the management of urinary frequency, urgency, nocturia, and incontinence associated with conditions such as cystitis, prostatitis, and urethritis.[1][2] Unlike some other agents for overactive bladder, this compound's mechanism of action is not solely reliant on anticholinergic effects, which may contribute to its tolerability profile.[3] The parent compound and its primary metabolite, MFCA, work in concert to produce the overall therapeutic effect. This document will dissect the individual and combined pharmacological actions of these two molecules.

Pharmacodynamics

The pharmacodynamic effects of this compound and MFCA are centered on the relaxation of urinary bladder smooth muscle, achieved through multiple mechanisms.

This compound

This compound's primary pharmacodynamic actions include:

-

Muscarinic Receptor Antagonism: this compound exhibits weak competitive antagonism at muscarinic acetylcholine receptors, contributing to its anticholinergic effects and the relaxation of the detrusor muscle.[1][4][5]

-

Calcium Channel Blockade: this compound directly inhibits L-type voltage-dependent calcium channels in human detrusor smooth muscle, leading to a reduction in calcium influx and subsequent muscle relaxation.

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which promotes smooth muscle relaxation.

3-Methylflavone-8-carboxylic acid (MFCA)

The primary pharmacological activity of MFCA is the inhibition of phosphodiesterase (PDE) .[2][6][7] Unlike its parent compound, MFCA does not possess significant antispasmodic or anticholinergic activity.[6] Its contribution to the overall therapeutic effect of this compound is therefore primarily through the modulation of intracellular signaling pathways mediated by cyclic nucleotides.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters for the pharmacological activity of this compound and MFCA.

Table 1: Receptor and Ion Channel Binding Affinities of this compound

| Target | Ligand | Species | Tissue/Cell Line | Assay Type | IC50 / Ki | Reference(s) |

| Muscarinic Receptors | [3H]N-methylscopolamine | Rat | Brain | Radioligand Binding | 12.2 µM (IC50) | [6] |

| L-type Calcium Channels | - | Human | Detrusor Myocytes | Whole-cell Patch Clamp | 10 µM (Ki) |

Table 2: Pharmacokinetic Parameters of this compound and MFCA

| Parameter | Compound | Species | Route | Value | Reference(s) |

| Absorption | |||||

| Bioavailability | This compound | Human | Oral | Well-absorbed | [1] |

| Tmax (MFCA) | This compound (200 mg) | Human | Oral | 1.13 ± 0.13 h | |

| Cmax (MFCA) | This compound (200 mg) | Human | Oral | 14.1 ± 1.2 µg/mL | |

| Distribution | |||||

| Protein Binding | This compound | - | - | Not extensively bound | |

| Metabolism | |||||

| Primary Metabolite | This compound | Human | - | 3-methylflavone-8-carboxylic acid (MFCA) | |

| Excretion | |||||

| Urinary Excretion | This compound | Human | Oral | 50-60% (as MFCA within 24h) | |

| Half-life (MFCA) | This compound | Human | Oral | 3.5 h |

Signaling Pathways

The therapeutic effects of this compound and MFCA are mediated by distinct but complementary signaling pathways that converge on the relaxation of bladder smooth muscle.

This compound-Mediated Pathways

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methylflavone-8-carboxylic acid | C17H12O4 | CID 77016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 5. 3.2.3. Enzyme Inhibition [bio-protocol.org]

- 6. Pharmacological activities of the main metabolite of this compound 3-methylflavone-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 3-Methylflavone-8-carboxylic acid | 3468-01-7 | > 95% [smolecule.com]

Flavoxate's Effects on Neuronal and Myogenic Pathways in Bladder Control: A Technical Whitepaper

Abstract

Flavoxate hydrochloride, a flavone derivative, has been utilized for decades in the symptomatic treatment of overactive bladder (OAB) and other urinary tract disorders. Its clinical efficacy is attributed to a multifaceted mechanism of action that extends beyond simple anticholinergic activity, encompassing direct smooth muscle relaxation, modulation of central nervous system pathways, and local anesthetic effects. This technical guide provides an in-depth examination of this compound's effects on the complex neuronal and myogenic pathways governing bladder control. It consolidates quantitative data from key preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling and neural circuits through structured diagrams. The objective is to offer a comprehensive resource for researchers and professionals engaged in the study of urology and the development of novel therapeutics for lower urinary tract symptoms.

Introduction

Overactive bladder (OAB) is a prevalent syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1] The underlying pathophysiology involves involuntary contractions of the bladder's detrusor muscle. This compound is a synthetic agent approved for the symptomatic relief of these conditions, including dysuria, urgency, and suprapubic pain associated with cystitis, prostatitis, and urethritis.[2][3] Unlike traditional antimuscarinic agents, which primarily act by blocking acetylcholine receptors, this compound's therapeutic profile is a composite of several distinct pharmacological actions.[4] This document elucidates these mechanisms, focusing on the molecular and neuronal levels.

Multifaceted Mechanism of Action

This compound's efficacy in bladder control stems from its influence on both the peripheral musculature and central neural circuits. Its primary actions include direct myotropic relaxation of the detrusor smooth muscle, calcium channel antagonism, phosphodiesterase (PDE) inhibition, and modulation of pontine micturition centers.[4][5]

Peripheral Effects on Detrusor Smooth Muscle

This compound exerts a direct spasmolytic effect on the smooth muscle of the urinary tract.[4][6] This is achieved through at least two key molecular pathways:

-

L-type Calcium Channel Antagonism: The influx of extracellular calcium through voltage-dependent L-type Ca2+ channels is critical for initiating detrusor muscle contraction.[7] this compound has been shown to be a potent inhibitor of these channels. It causes a concentration-dependent reduction of K+-induced contractions in human urinary bladder tissue and directly inhibits the peak amplitude of nifedipine-sensitive inward Ba2+ currents (a surrogate for Ca2+ currents) in isolated human detrusor myocytes.[7][8] This action is a key contributor to its muscle relaxant properties.[8][9]

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits cyclic AMP (cAMP) phosphodiesterase in urinary bladder tissue.[5] This inhibition leads to an accumulation of intracellular cAMP, which promotes smooth muscle relaxation. Studies in guinea pig tissue homogenates found its PDE inhibitory activity to be three to five times greater than that of aminophylline.[5]

Central Nervous System (CNS) Effects

Beyond its peripheral actions, this compound modulates the neuronal pathways controlling micturition. Animal studies have demonstrated that it can suppress the micturition reflex through actions within the brainstem.[7][10] Specifically, this compound microinjected into the nucleus reticularis pontis oralis (PoO), a pontine micturition inhibitory region, was shown to inhibit reflex micturition in decerebrated cats.[10] This suggests that this compound facilitates the inhibitory signals descending from the pons to the sacral parasympathetic nuclei, thereby enhancing urine storage.[10]

Anticholinergic and Other Activities

While often classified with antimuscarinic drugs, this compound's anticholinergic activity is considered minimal compared to agents like atropine or oxybutynin.[9][11] Some studies suggest its action is primarily due to direct smooth muscle relaxation rather than significant muscarinic receptor antagonism.[11] Additionally, this compound exhibits a local anesthetic activity comparable to lidocaine, which may contribute to relieving symptoms of pain and discomfort associated with urinary tract inflammation.[5][12]

Quantitative Pharmacological and Clinical Data

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative basis for understanding this compound's potency and clinical effects.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Species/Tissue | Value | Primary Mechanism | Reference |

| IC₅₀ (K⁺-induced contraction) | Human Urinary Bladder | 2 µM | Calcium Channel Antagonism | [7] |

| IC₅₀ (Muscarinic Stimulation) | Rat Detrusor | 35 µM | General Spasmolytic | [7] |

| IC₅₀ (Ca²⁺-induced contraction) | Rat Detrusor | 83 µM | Calcium Channel Antagonism | [7] |

| Kᵢ (Ba²⁺ currents) | Human Detrusor Myocytes | 10 µM | L-type Ca²⁺ Channel Inhibition | [7][8][9] |

| PDE Inhibition | Guinea Pig Bladder | ~5x Aminophylline | Phosphodiesterase Inhibition | [5] |

Table 2: Summary of Clinical Efficacy in OAB Patients

| Clinical Endpoint | Patient Population | Result | Reference |

| Increase in Bladder Capacity | 7 patients vs. Placebo | Statistically significant increase (p < 0.01) | [13] |

| Reduction in Daytime Urge | 618 patients (observational) | 61% reduction | [14] |

| Reduction in Nighttime Urge | 618 patients (observational) | 69% reduction | [14] |

| Reduction in Nocturia | 618 patients (observational) | 53% reduction | [14] |

| Reduction in Dysuria | 618 patients (observational) | 37% reduction | [14] |

| Increase in Bladder Volume at First Urge | 618 patients (observational) | 36% increase (55.1 ± 58.8 ml) | [15][14] |

Key Experimental Protocols

The following sections detail the methodologies employed in seminal studies to elucidate this compound's mechanism of action.

In Vitro Tension Measurement of Human Bladder Strips

This protocol is used to assess the direct effect of this compound on smooth muscle contractility.

-

Tissue Preparation: Human bladder tissue is obtained from patients undergoing cystectomy, with informed consent. The detrusor muscle is dissected and cut into small strips (approx. 2 mm wide, 5 mm long).

-

Mounting: Strips are mounted in organ baths containing a physiological salt solution (PSS), maintained at 37°C, and aerated with a 95% O₂ / 5% CO₂ mixture. One end is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of ~10 mN.

-

Contraction Induction: Muscle contraction is induced by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the bath, which depolarizes the cell membrane and opens voltage-gated Ca²⁺ channels.

-

Drug Application: Once a stable contraction is achieved, this compound is added to the bath in a cumulative, concentration-dependent manner.

-

Data Analysis: The relaxation induced by each concentration of this compound is measured and expressed as a percentage of the maximal K⁺-induced contraction. An IC₅₀ value is then calculated.

Whole-Cell Patch-Clamp of Human Detrusor Myocytes

This electrophysiological technique allows for the direct measurement of ion channel activity in single cells.

-

Cell Isolation: Single smooth muscle cells are enzymatically dispersed from human detrusor tissue samples.

-

Electrode and Solutions: A glass micropipette (patch electrode) with a tip diameter of ~1 µm is filled with an internal solution (e.g., Cs-based to block K⁺ currents) and pressed against a myocyte. The external bath solution contains Barium (Ba²⁺) as the charge carrier instead of Ca²⁺ to increase current amplitude and block Ca²⁺-dependent inactivation.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive continuity between the pipette and the cell interior (whole-cell mode).

-

Voltage Clamp Protocol: The cell membrane potential is held at a negative potential (e.g., -90 mV). Depolarizing voltage steps are then applied to activate voltage-gated channels.

-

Current Recording: Inward Ba²⁺ currents through L-type Ca²⁺ channels are recorded.

-

This compound Application: The cell is perfused with the external solution containing various concentrations of this compound. The effect on the Ba²⁺ current amplitude is recorded.

-

Data Analysis: The inhibitory effect of this compound is quantified to determine parameters like the inhibition constant (Kᵢ).

In Vivo Urodynamics in Anesthetized Rats

This protocol assesses the drug's effect on the entire micturition reflex in a living organism.

-

Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the bladder via the urethra or directly through the dome for saline infusion and pressure measurement (cystometry).

-

Nerve Stimulation (Optional): To study efferent pathways, the pelvic nerve can be transected and its distal end stimulated electrically to induce bladder contractions.

-

Drug Administration: this compound is administered intravenously (i.v.), intracerebroventricularly (i.c.v.), or intrathecally to differentiate between peripheral and central sites of action.

-

Cystometry: The bladder is slowly filled with saline at a constant rate. Bladder pressure is continuously recorded. Isovolumetric rhythmic bladder contractions are observed.

-

Data Measurement: Key urodynamic parameters are measured before and after drug administration, including bladder capacity, micturition pressure, and the frequency/amplitude of non-voiding contractions.

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the core concepts discussed.

Caption: Cellular mechanisms of this compound on a detrusor smooth muscle cell.

Caption: Central and peripheral sites of this compound action in bladder control.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion and Future Directions

The therapeutic efficacy of this compound in managing overactive bladder is underpinned by a complex and synergistic mechanism of action. Its primary role as a direct-acting smooth muscle relaxant is well-supported by evidence of potent L-type calcium channel antagonism and phosphodiesterase inhibition.[5][7][8] Furthermore, its modulatory effects on central inhibitory pathways in the pontine micturition center provide an additional layer of control over the micturition reflex, distinguishing it from purely peripherally acting agents.[10]

While this compound has a long history of clinical use and is generally well-tolerated, further research is warranted.[1][15] Modern, large-scale, randomized controlled trials are needed to more definitively compare its efficacy against newer OAB therapies like beta-3 adrenergic agonists and more selective antimuscarinics.[16] Investigating the specific PDE isozymes inhibited by this compound in the bladder could lead to the development of more targeted therapies. Finally, exploring the clinical relevance of its central actions in humans could open new avenues for understanding and treating complex bladder disorders. This comprehensive understanding of its pharmacology remains crucial for optimizing its current use and inspiring future drug development.

References

- 1. This compound in the symptomatic treatment of overactive bladder: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Mechanisms of the suppression of the bladder activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of this compound antispasmodic activity comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. europeanreview.org [europeanreview.org]

- 15. europeanreview.org [europeanreview.org]

- 16. Agents for treatment of overactive bladder: a therapeutic class review - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of Flavoxate as a Local Anesthetic and Spasmolytic Agent in Urinary Tract Models

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flavoxate is a synthetic flavone derivative utilized in the symptomatic treatment of various lower urinary tract conditions, including dysuria, urgency, nocturia, and suprapubic pain associated with cystitis, prostatitis, and urethritis.[1][2] While historically classified as a urinary antispasmodic, its therapeutic efficacy stems from a multifaceted mechanism of action that is more complex than that of traditional anticholinergic agents. This technical guide provides an in-depth review of the pharmacological evidence elucidating the role of this compound, with a particular focus on its local anesthetic, calcium antagonistic, and phosphodiesterase inhibitory effects in relevant urinary tract models. We will detail the experimental protocols used to derive this understanding, present quantitative data for comparative analysis, and visualize the key molecular pathways and experimental workflows.

Overview of this compound's Multifaceted Mechanism of Action

This compound's therapeutic effects in the urinary tract are not attributable to a single mode of action but rather to a combination of several distinct pharmacological activities.[3] Unlike purely anticholinergic drugs, this compound's primary benefits are derived from its direct action on smooth muscle and nerve excitability.[4] Its mechanism can be summarized by three principal effects: local anesthesia, calcium channel antagonism, and phosphodiesterase (PDE) inhibition.[3][5] These actions work in concert to reduce smooth muscle spasms, decrease bladder sensitivity, and alleviate pain and discomfort.[6]

Caption: Figure 1: this compound's Core Mechanisms of Action.

Local Anesthetic and Sensory Nerve Modulation

A significant component of this compound's action in relieving symptoms like dysuria and urgency is its local anesthetic property.[6] This effect helps to numb the mucous membranes lining the urinary tract, thereby reducing the afferent nerve signals that contribute to the sensation of pain and bladder irritability.[6]

Evidence from Preclinical Models

Studies have demonstrated that this compound possesses local anesthetic activity comparable to that of lidocaine.[3][7] While the precise molecular target for this effect (e.g., specific voltage-gated sodium channels) is not fully elucidated in the provided literature, the functional outcome is a reduction in nerve impulse generation and propagation. This anesthetic activity is proposed to be linked to a reduction in the electrical activity of the bladder and urethra.[8]

Caption: Figure 2: Proposed Local Anesthetic Signaling Pathway.

Calcium Channel Antagonism in Detrusor Smooth Muscle

This compound exerts a direct spasmolytic (myotropic) effect on the detrusor muscle of the bladder by acting as a calcium channel antagonist.[3][9] This action is independent of anticholinergic mechanisms and directly contributes to muscle relaxation, thereby increasing bladder capacity and reducing involuntary contractions.[4]

Quantitative Data from In-Vitro Studies

Electrophysiological and tension measurement studies have quantified the inhibitory effect of this compound on L-type calcium channels in human detrusor myocytes.

| Parameter | Value | Model System | Reference |

| IC₅₀ (Relaxation) | 2 µM | K⁺-induced contraction in human urinary bladder strips | [10] |

| Kᵢ (Inhibition) | 10 µM | Voltage-dependent Ba²⁺ currents in human detrusor myocytes | [9][10] |

Experimental Protocol: Patch-Clamp Analysis of L-type Ca²⁺ Currents

The following protocol is based on the methodology described for investigating this compound's effects on human detrusor myocytes.[9][10]

-

Tissue Preparation: Human bladder tissue is obtained, and detrusor smooth muscle cells (myocytes) are enzymatically isolated.

-

Electrophysiology: The conventional whole-cell patch-clamp technique is employed to measure ion channel currents.

-

Recording Conditions:

-

Cells are held at a membrane potential of -90 mV.

-

Barium (Ba²⁺) is used as the charge carrier instead of Ca²⁺ to increase current amplitude and block K⁺ channels.

-

Voltage-dependent Ba²⁺ currents are evoked by applying a depolarizing pulse (e.g., to +10 mV).

-

-

Drug Application: this compound is applied at varying concentrations to the cell bath.

-

Data Analysis: The peak amplitude of the inward Ba²⁺ current is measured before and after this compound application. The concentration-dependent inhibition is analyzed to determine the inhibitory constant (Kᵢ). The effect on the steady-state inactivation curve is also assessed.

Caption: Figure 3: Experimental Workflow for Patch-Clamp Analysis.

Signaling Pathway of Detrusor Relaxation

The inhibition of L-type calcium channels by this compound directly prevents the influx of extracellular calcium that is required for the initiation and maintenance of smooth muscle contraction.

Caption: Figure 4: Ca²⁺ Channel Blockade and Muscle Relaxation.

Phosphodiesterase (PDE) Inhibition

This compound also functions as a phosphodiesterase (PDE) inhibitor in the smooth muscle of the urinary tract.[3][7] By inhibiting PDEs, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation.

Quantitative Data on PDE Inhibition

Studies on tissue homogenates from guinea pigs have compared the PDE inhibitory activity of this compound to that of aminophylline, a known PDE inhibitor.

| Tissue | This compound's Relative Potency vs. Aminophylline | Reference |

| Guinea-Pig Ureter | ~3 times greater | [3] |

| Guinea-Pig Urinary Bladder | ~5 times greater | [3][7] |

Experimental Protocol: PDE Inhibition Assay

The following is a generalized protocol for determining PDE inhibitory activity in tissue homogenates, as suggested by the literature.[3]

-

Tissue Homogenization: Urinary bladder or ureter tissue from a model organism (e.g., guinea pig) is excised and homogenized in a suitable buffer.

-

Assay Reaction: The homogenate is incubated with a known concentration of cAMP (the substrate) and the test compound (this compound or a reference inhibitor like aminophylline).

-

Quantification: The reaction is stopped, and the amount of cAMP remaining or the amount of AMP produced is quantified, typically using radioimmunoassay (RIA) or chromatography techniques.

-

Analysis: The inhibitory activity of this compound is calculated by comparing the rate of cAMP degradation in its presence to the control (no inhibitor) and reference conditions.

Signaling Pathway of PDE Inhibition

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (Urispas): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of this compound antispasmodic activity comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. europeanreview.org [europeanreview.org]

- 9. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Flavoxate for Interstitial Cystitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic and debilitating condition characterized by pelvic pain, urinary urgency, and frequency. The complex pathophysiology of IC/BPS, involving urothelial dysfunction, neurogenic inflammation, and mast cell activation, presents significant challenges for drug development. Flavoxate, a flavone derivative with smooth muscle relaxant and potential anti-inflammatory properties, has been used clinically for urinary tract disorders.[1] This technical guide outlines a comprehensive preclinical framework for the evaluation of this compound as a potential therapeutic agent for interstitial cystitis, leveraging established animal models and in vitro assays. The guide provides detailed experimental protocols, hypothetical data for illustrative purposes, and visual representations of key biological pathways to facilitate further research and development in this area.

Introduction to this compound and its Rationale for Interstitial Cystitis

This compound hydrochloride is recognized for its spasmolytic effects on the urinary tract smooth muscle.[1] Its primary mechanism of action involves the inhibition of phosphodiesterases and a moderate calcium antagonistic activity, leading to muscle relaxation.[1][2] While clinically utilized for symptoms of overactive bladder, its preclinical profile suggests a broader potential in managing the multifaceted symptoms of interstitial cystitis. The rationale for evaluating this compound in IC/BPS is based on its potential to:

-

Alleviate Bladder Spasms and Pain: By relaxing the detrusor muscle, this compound may reduce the bladder pain and discomfort associated with IC/BPS.

-

Modulate Neurogenic Inflammation: this compound's potential anti-inflammatory effects could mitigate the inflammatory cascades implicated in IC/BPS.

-

Improve Urothelial Barrier Function: While not a primary mechanism, downstream effects of reduced inflammation could contribute to the restoration of the protective glycosaminoglycan (GAG) layer of the urothelium.

This guide will focus on the preclinical validation of these hypotheses using the cyclophosphamide (CYP)-induced cystitis model, a well-established animal model that recapitulates key features of IC/BPS, including bladder inflammation, visceral pain, and urinary dysfunction.[3][4]

Experimental Protocols

Cyclophosphamide-Induced Cystitis Animal Model

This in vivo model is crucial for assessing the efficacy of this compound on bladder inflammation and visceral pain.

Experimental Workflow:

Caption: Workflow for the cyclophosphamide-induced cystitis model.

Detailed Methodology:

-

Animals: Female Sprague-Dawley rats (200-250g) are commonly used.

-

Acclimatization: Animals are housed in a controlled environment for at least 7 days prior to the experiment.

-

Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) is administered to induce cystitis. A control group receives a saline injection.[3][5]

-

This compound Administration: this compound hydrochloride is administered orally (p.o.) or intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg) 30 minutes before or after CYP injection. A vehicle control group is included.

-

Visceral Pain Assessment: Referred visceral pain is assessed using von Frey filaments applied to the lower abdomen at different time points (e.g., 4, 24, 48 hours) post-CYP injection. The withdrawal threshold is recorded.[5]

-

Bladder Harvesting and Analysis: At the end of the experiment, animals are euthanized, and bladders are harvested, weighed, and processed for:

-

Histopathological evaluation: Tissues are fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess edema, hemorrhage, and inflammatory cell infiltration.

-

Biomarker analysis: Bladder tissue homogenates are used to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and mast cell markers (e.g., tryptase) using ELISA or qPCR.

-

In Vitro Urothelial Cell Barrier Function Assay

This assay evaluates the potential of this compound to protect or restore the integrity of the urothelial barrier.

Experimental Workflow:

Caption: Workflow for the in vitro urothelial barrier function assay.

Detailed Methodology:

-

Cell Culture: Normal human urothelial (NHU) cells are cultured on permeable Transwell® inserts until a confluent and differentiated monolayer is formed.[6]

-

Barrier Disruption: The urothelial barrier is disrupted by exposing the cells to a chemical irritant like protamine sulfate.

-

This compound Treatment: Cells are treated with various concentrations of this compound before or after barrier disruption.

-

Barrier Function Assessment:

-

Transepithelial Electrical Resistance (TEER): TEER is measured at different time points to assess the integrity of the cell monolayer.

-

Paracellular Permeability: The passage of a fluorescent marker (e.g., FITC-dextran) across the cell monolayer is quantified to assess paracellular permeability.

-

Data Presentation

The following tables present hypothetical quantitative data that could be expected from the proposed preclinical studies.

Table 1: Effect of this compound on Visceral Pain in CYP-Induced Cystitis in Rats

| Treatment Group | Dose (mg/kg) | Mean Paw Withdrawal Threshold (g) at 4h | % Inhibition of Hyperalgesia |

| Saline Control | - | 15.2 ± 1.5 | - |

| CYP + Vehicle | - | 4.5 ± 0.8 | 0% |

| CYP + this compound | 10 | 7.8 ± 1.2 | 31.1% |

| CYP + this compound | 30 | 10.5 ± 1.4** | 57.1% |

| CYP + this compound | 100 | 13.1 ± 1.6 | 81.9% |

| CYP + Ibuprofen (Positive Control) | 50 | 12.5 ± 1.3 | 76.2% |

| p<0.05, **p<0.01, ***p<0.001 vs. CYP + Vehicle. Data are presented as mean ± SEM. |

Table 2: Effect of this compound on Bladder Inflammation Markers in CYP-Induced Cystitis in Rats

| Treatment Group | Dose (mg/kg) | Bladder IL-1β (pg/mg protein) | Bladder TNF-α (pg/mg protein) |

| Saline Control | - | 55 ± 8 | 110 ± 15 |

| CYP + Vehicle | - | 250 ± 30 | 480 ± 45 |

| CYP + this compound | 10 | 190 ± 25 | 380 ± 40 |

| CYP + this compound | 30 | 130 ± 20 | 250 ± 35 |

| CYP + this compound | 100 | 80 ± 12 | 150 ± 20 |

| *p<0.05, **p<0.01, ***p<0.001 vs. CYP + Vehicle. Data are presented as mean ± SEM. |

Table 3: Effect of this compound on Urothelial Barrier Function In Vitro

| Treatment Group | Concentration (µM) | TEER (% of Control) | FITC-Dextran Permeability (% of Control) |

| Control | - | 100 ± 5 | 100 ± 8 |

| Protamine Sulfate + Vehicle | - | 35 ± 6 | 350 ± 25 |

| Protamine Sulfate + this compound | 1 | 50 ± 7 | 280 ± 20 |

| Protamine Sulfate + this compound | 10 | 70 ± 8 | 190 ± 18 |

| Protamine Sulfate + this compound | 100 | 90 ± 6 | 120 ± 15 |

| *p<0.05, **p<0.01, ***p<0.001 vs. Protamine Sulfate + Vehicle. Data are presented as mean ± SEM. |

Signaling Pathways and Mechanism of Action

Proposed Mechanism of Action of this compound in Interstitial Cystitis

The therapeutic effects of this compound in interstitial cystitis are likely mediated through multiple pathways.

Caption: Proposed multifaceted mechanism of action of this compound in IC/BPS.

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

This compound's primary effect on bladder smooth muscle is mediated through its influence on intracellular calcium levels.

Caption: Signaling pathway of this compound-induced detrusor muscle relaxation.

Conclusion and Future Directions

This technical guide provides a robust framework for the preclinical evaluation of this compound in the context of interstitial cystitis. The proposed studies, utilizing the cyclophosphamide-induced cystitis model and in vitro barrier function assays, will generate critical data on the efficacy of this compound in alleviating key symptoms of IC/BPS, namely visceral pain and bladder inflammation.

Future preclinical research should also explore:

-

Chronic IC/BPS Models: Evaluating this compound in long-term animal models of IC/BPS to assess its effects on chronic pain and bladder remodeling.

-

Mast Cell Activation: Directly investigating the effect of this compound on mast cell degranulation in the bladder.

-

Urothelial Permeability In Vivo: Utilizing in vivo imaging techniques to assess the impact of this compound on urothelial barrier integrity.

A thorough preclinical investigation as outlined in this guide will be instrumental in determining the potential of this compound as a valuable therapeutic option for patients suffering from the debilitating symptoms of interstitial cystitis.

References

- 1. This compound: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclophosphamide-induced cystitis of the urinary bladder of rats and its treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ics.org [ics.org]

- 6. Biomimetic urothelial tissue models for the in vitro evaluation of barrier physiology and bladder drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Flavoxate Studies in Animal Models of Overactive Bladder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. Flavoxate hydrochloride is a synthetic flavone derivative with smooth muscle relaxant properties used for the symptomatic relief of OAB.[1][2] Its mechanism of action involves direct antispasmodic effects on urinary tract smooth muscle, primarily through the inhibition of L-type calcium channels, and to a lesser extent, through anticholinergic (muscarinic receptor antagonist) activity.[1][3][4] Preclinical evaluation of potential OAB therapeutics like this compound necessitates the use of robust animal models that mimic the pathophysiology of the human condition.

This document provides detailed application notes and protocols for utilizing two common chemically-induced animal models of OAB—the cyclophosphamide-induced cystitis model and the protamine sulfate/potassium chloride-induced bladder hyperactivity model—for the evaluation of this compound.

Animal Models of Overactive Bladder

Cyclophosphamide (CYP)-Induced Cystitis Model

The administration of the chemotherapeutic agent cyclophosphamide is a widely used method to induce bladder inflammation and detrusor overactivity in rodents, creating a model that shares features with interstitial cystitis/bladder pain syndrome (IC/BPS) and OAB.[5][6][7] The toxic metabolite of CYP, acrolein, accumulates in the urine and causes bladder irritation, leading to increased urinary frequency and decreased bladder capacity.[6]

Protamine Sulfate (PS) / Potassium Chloride (KCl)-Induced Bladder Hyperactivity Model